1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C9H16FNO and a molecular weight of 173.23 g/mol . This compound is characterized by its unique cyclopropane ring structure, which is substituted with a fluoro group and multiple methyl groups, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the cyclopropane ring, followed by the introduction of the fluoro group and the carboxamide functionality. Specific reagents and catalysts are used to achieve these transformations under controlled conditions.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in scaling up the production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer advantages.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Chloro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide and 1-Bromo-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide share similar structures but differ in the halogen substituent.
Eigenschaften
Molekularformel |
C9H16FNO |
---|---|
Molekulargewicht |
173.23 g/mol |
IUPAC-Name |
1-fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H16FNO/c1-7(2)8(3,4)9(7,10)6(12)11-5/h1-5H3,(H,11,12) |
InChI-Schlüssel |
DFUFELQKTGHQCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C(=O)NC)F)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.